molecular formula C25H31N3O2 B11230413 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11230413
M. Wt: 405.5 g/mol
InChI Key: ZNTHFUVKHZKBFK-UHFFFAOYSA-N
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Description

1-Phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a cyclopentane ring substituted with a phenyl group and a piperazine moiety, which is further functionalized with a propanoyl group. The unique structure of this compound makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a propanoyl group through an acylation reaction using propanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenylcyclopentane: The functionalized piperazine is then coupled with 1-phenylcyclopentane-1-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other piperazine derivatives and may contribute to its specific pharmacological profile.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C25H31N3O2/c1-2-23(29)28-18-16-27(17-19-28)22-12-10-21(11-13-22)26-24(30)25(14-6-7-15-25)20-8-4-3-5-9-20/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,26,30)

InChI Key

ZNTHFUVKHZKBFK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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